molecular formula C16H11N5O3S2 B12704058 Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- CAS No. 134895-16-2

Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)-

Cat. No.: B12704058
CAS No.: 134895-16-2
M. Wt: 385.4 g/mol
InChI Key: NUABUSMHVQLVRM-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- is a complex organic compound that features a benzoic acid core with a 1,3,4-thiadiazole ring and an azo linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((((4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)azo)(2-hydroxyphenyl)methylene)amino)- typically involves multiple steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

    Azo coupling reaction: The 1,3,4-thiadiazole derivative is then diazotized and coupled with a phenolic compound to form the azo linkage.

    Condensation reaction: The resulting azo compound is then condensed with benzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the phenolic hydroxyl group.

    Reduction: The azo linkage can be reduced to form the corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzoic acid and thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under controlled conditions.

Major Products

    Oxidation: Products include quinones and sulfoxides.

    Reduction: Products include amines and hydrazines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Sensing: It can be used in the development of chemical sensors due to its azo linkage and thiadiazole ring.

Biology

    Antimicrobial: The compound exhibits antimicrobial properties and can be used in the development of new antibiotics.

    Antioxidant: It has potential antioxidant activity, making it useful in preventing oxidative stress-related diseases.

Medicine

    Drug Development: The compound can be a lead molecule in the development of new therapeutic agents for various diseases.

Industry

    Dyes and Pigments: The azo linkage makes it suitable for use in dyes and pigments.

    Polymers: It can be incorporated into polymer matrices to enhance their properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity.

    Pathways Involved: It can modulate oxidative stress pathways, inflammatory pathways, and microbial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.

    Thiadiazole derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.

Uniqueness

    Structural Complexity: The combination of benzoic acid, thiadiazole, and azo linkage is unique.

    Versatility: Its ability to undergo various chemical reactions and its wide range of applications make it distinct from other similar compounds.

Properties

CAS No.

134895-16-2

Molecular Formula

C16H11N5O3S2

Molecular Weight

385.4 g/mol

IUPAC Name

4-[[(2-hydroxyphenyl)-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)diazenyl]methylidene]amino]benzoic acid

InChI

InChI=1S/C16H11N5O3S2/c22-12-4-2-1-3-11(12)13(18-19-15-20-21-16(25)26-15)17-10-7-5-9(6-8-10)14(23)24/h1-8,22H,(H,21,25)(H,23,24)

InChI Key

NUABUSMHVQLVRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=NC2=CC=C(C=C2)C(=O)O)N=NC3=NNC(=S)S3)O

Origin of Product

United States

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